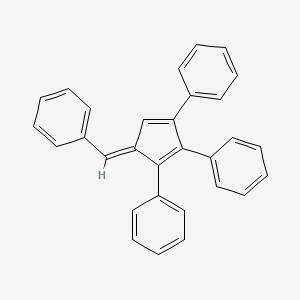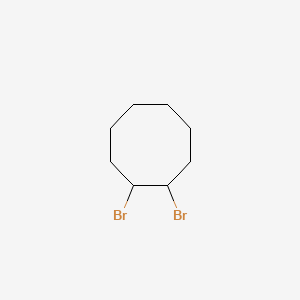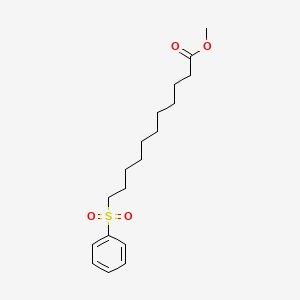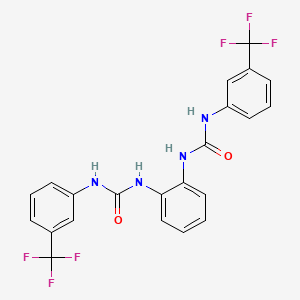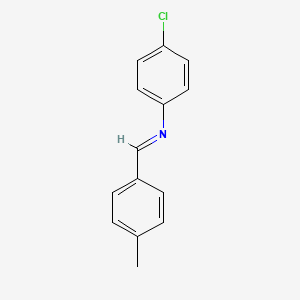
p-Methylbenzylidene-(4-chlorophenyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Methylbenzylidene-(4-chlorophenyl)-amine: is an organic compound with the molecular formula C14H13NCl. It is a derivative of benzylidene and is known for its unique chemical properties and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Methylbenzylidene-(4-chlorophenyl)-amine typically involves the condensation reaction between p-methylbenzaldehyde and 4-chloroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-Methylbenzylidene-(4-chlorophenyl)-amine can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form p-Methylbenzyl-(4-chlorophenyl)-amine.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of p-Methylbenzyl-(4-chlorophenyl)-amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: p-Methylbenzylidene-(4-chlorophenyl)-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of p-Methylbenzylidene-(4-chlorophenyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
- p-Methylbenzylidene-(4-fluorophenyl)-amine
- p-Methylbenzylidene-(4-bromophenyl)-amine
- p-Methylbenzylidene-(4-iodophenyl)-amine
Comparison:
- p-Methylbenzylidene-(4-chlorophenyl)-amine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its fluorine, bromine, and iodine analogs.
- The chlorine derivative may exhibit different biological activities and industrial applications due to variations in electronegativity and atomic size.
This comprehensive overview highlights the significance of this compound in various scientific and industrial domains
Propiedades
Número CAS |
29574-09-2 |
|---|---|
Fórmula molecular |
C14H12ClN |
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C14H12ClN/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(15)7-9-14/h2-10H,1H3 |
Clave InChI |
SVBOXOCGNZRUGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


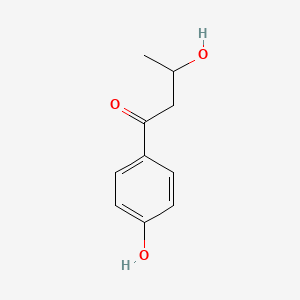

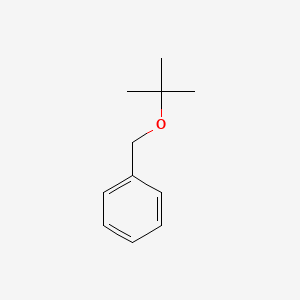




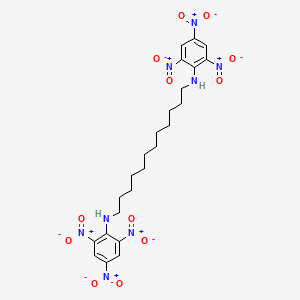

![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11955399.png)
